
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonyl carboxamides It is characterized by the presence of a chloro group, a nitrobenzene sulfonyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-chloropyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-amino-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and carboxamide groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitrobenzene sulfonyl group but lacks the pyridine carboxamide moiety.
1-Chloro-2-nitrobenzene: Contains the chloro and nitro groups but lacks the sulfonyl and carboxamide functionalities.
Uniqueness
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
919338-37-7 |
|---|---|
Molecular Formula |
C12H8ClN3O5S |
Molecular Weight |
341.73 g/mol |
IUPAC Name |
2-chloro-N-(2-nitrophenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O5S/c13-11-8(4-3-7-14-11)12(17)15-22(20,21)10-6-2-1-5-9(10)16(18)19/h1-7H,(H,15,17) |
InChI Key |
BEMUDSFACNAPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
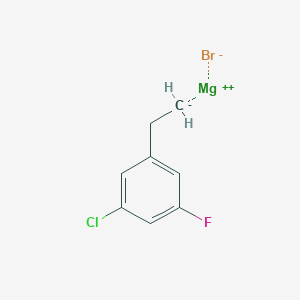
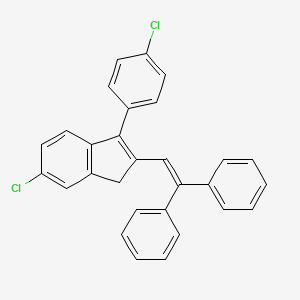
![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
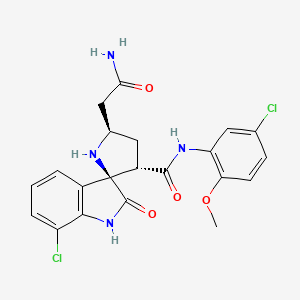
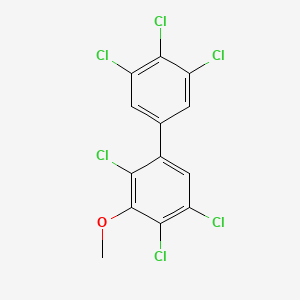
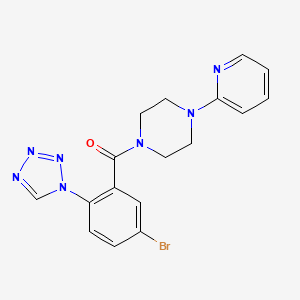
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
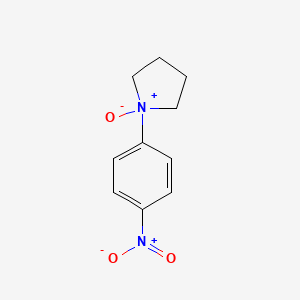
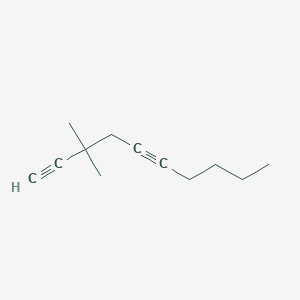

![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)
![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)

